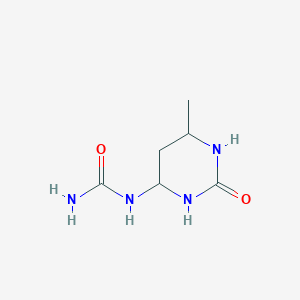

Urea, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-

Description

Properties

IUPAC Name |

(6-methyl-2-oxo-1,3-diazinan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c1-3-2-4(9-5(7)11)10-6(12)8-3/h3-4H,2H2,1H3,(H3,7,9,11)(H2,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAUMIGWDFREBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883658 | |

| Record name | Crotonylidene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-42-6 | |

| Record name | N-(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1129-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1129-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Crotonylidene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-oxoperhydropyrimidin-4-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-urea?

An In-Depth Technical Guide to the Mechanism of Action of (Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-urea (Alloxan)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling the Diabetogenic Agent Alloxan

(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-urea, a urea derivative more commonly known as Alloxan, is a pivotal chemical tool in diabetes research.[1][2][3] First identified as a diabetogenic agent in 1943, it provides a robust and widely used model for inducing insulin-dependent diabetes mellitus (Type 1 diabetes) in experimental animals.[1][4] The utility of Alloxan lies in its specific cytotoxicity towards pancreatic β-cells, the body's sole source of insulin.[1][5] Understanding its mechanism of action is not only crucial for effectively using this model but also offers fundamental insights into β-cell vulnerability, oxidative stress, and the pathophysiology of diabetes.

This guide provides a comprehensive, in-depth analysis of the molecular mechanisms underpinning Alloxan's toxicity. We will dissect the pathway from its selective uptake into β-cells to the cascade of biochemical events that culminate in cell death, supported by experimental evidence and established protocols.

Chapter 1: The Gateway to Toxicity: Selective Uptake via GLUT2

The specificity of Alloxan's toxicity is not an intrinsic property of the molecule itself but is dictated by the unique physiology of the pancreatic β-cell. As a toxic glucose analogue, Alloxan gains entry into β-cells by exploiting the high-capacity glucose transporter, GLUT2.[6][7][8]

Causality of Selectivity: Pancreatic β-cells (in most research species like rodents) express high levels of the GLUT2 transporter to rapidly sense and respond to changes in blood glucose.[9][10] Alloxan's structure mimics glucose, allowing it to be recognized and transported by GLUT2.[1][6] Cells that lack or have low expression of GLUT2 are significantly more resistant to Alloxan's effects, a key experimental observation that confirms GLUT2's central role as the gateway for toxicity.[9][11][12] This selective accumulation is the first and most critical step in its diabetogenic action.[6][13]

Chapter 2: The Core Mechanism: A Vicious Cycle of Redox Reactions and Oxidative Onslaught

Once inside the β-cell, Alloxan initiates a devastating cascade of events mediated by the generation of reactive oxygen species (ROS).[1][4] This process is driven by a redox cycle involving Alloxan and its reduction product, dialuric acid.[6][14] Pancreatic β-cells are particularly susceptible to this attack due to their inherently low levels of antioxidant defense enzymes like catalase and glutathione peroxidase.[6][13]

The toxic mechanism can be broken down into three phases:

Phase 1: Reduction and the Birth of the Redox Cycle In the presence of intracellular reducing agents, primarily glutathione (GSH), Alloxan is rapidly reduced to dialuric acid.[6][15][16]

Phase 2: Autoxidation and Generation of ROS Dialuric acid is highly unstable and autoxidizes back to Alloxan, establishing a futile redox cycle.[15][17] This cyclic reaction consumes molecular oxygen and generates a constant flux of ROS.[6][18]

-

Superoxide Radicals (O₂⁻•): The autoxidation of dialuric acid produces superoxide radicals.[14]

-

Hydrogen Peroxide (H₂O₂): These superoxide radicals are then dismutated, either spontaneously or by the enzyme superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂).[6][14][19]

-

Hydroxyl Radicals (•OH): In the final and most destructive step, H₂O₂ reacts with transition metals like iron in the cell (the Fenton reaction) to generate highly reactive and damaging hydroxyl radicals.[6][16][20] These hydroxyl radicals are considered the ultimate species responsible for β-cell death.[6][13]

Phase 3: Cellular Destruction The massive and sustained production of ROS overwhelms the β-cell's weak antioxidant defenses, leading to widespread cellular damage:

-

DNA Fragmentation: Hydroxyl radicals attack the deoxyribose backbone of DNA, causing extensive strand breaks.[19][21] This damage triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[21]

-

Energy Depletion and Necrosis: The activation of PARP is a highly energy-consuming process that depletes the cell's stores of its substrate, NAD+, and subsequently ATP.[14][21] This catastrophic energy failure, combined with other cellular damage, leads to β-cell necrosis.[9][14]

-

Calcium Homeostasis Disruption: Alloxan-induced oxidative stress leads to a massive increase in cytosolic calcium concentration, which further contributes to the rapid destruction of the β-cell.[7][22]

Caption: Alloxan-induced β-cell toxicity pathway.

Chapter 3: Dual-Pronged Attack: Inhibition of Glucokinase

In addition to inducing oxidative stress, Alloxan has a second, more direct inhibitory effect on β-cell function. It potently and selectively inhibits glucokinase (GCK), the enzyme that acts as the primary glucose sensor in β-cells.[6][23]

-

Mechanism of Inhibition: Alloxan inhibits glucokinase by reacting with essential sulfhydryl (-SH) groups located within the enzyme's sugar-binding site.[24][25] This interaction forms a disulfide bond, inactivating the enzyme.[24]

-

Functional Consequence: The inhibition of glucokinase cripples the β-cell's ability to "sense" high glucose levels, thereby blocking glucose-stimulated insulin secretion.[1][6] This action contributes to the immediate hyperglycemic state observed after Alloxan administration. The presence of high concentrations of glucose can protect the enzyme from Alloxan, demonstrating a competitive interaction at the binding site.[23][26][27][28]

Chapter 4: Experimental Protocols & Methodologies

The diabetogenic action of Alloxan is harnessed in the laboratory to create animal models of Type 1 diabetes. The success of these models relies on carefully controlled protocols.

In Vivo Protocol: Induction of Diabetes in Rodents

This protocol outlines a generalized procedure for inducing diabetes in rats or mice. It is critical to note that optimal doses and procedures can vary based on species, strain, age, and weight, requiring preliminary optimization.[4][29]

-

Animal Selection: Male Wistar or Sprague-Dawley rats (220-240 g) or Kunming mice (30±5 g) are commonly used.[4][30]

-

Acclimation & Fasting: Animals are acclimated for at least one week. Prior to injection, animals are fasted for 12-24 hours to enhance the sensitivity of β-cells to Alloxan.[4][29]

-

Alloxan Preparation: Alloxan monohydrate is dissolved in cold (4°C) 0.9% sterile saline immediately before use, as it is unstable in aqueous solution.[4]

-

Administration: A single dose is administered, typically via intravenous (IV) or intraperitoneal (IP) injection.[4][29]

-

Hypoglycemia Prevention: Alloxan causes an initial massive release of insulin from dying β-cells, leading to transient but potentially fatal hypoglycemia. To counteract this, animals are given access to a 5-25% glucose or sucrose solution for the 24 hours following injection.[4][31]

-

Confirmation of Diabetes: Diabetes is typically confirmed 72 hours post-injection. A stable hyperglycemic state (fasting blood glucose >200 mg/dL or 11.1 mmol/L) is the primary indicator of successful induction.[4]

Data Summary: Typical Dosing Parameters

| Parameter | Mouse | Rat | Reference(s) |

| Typical Strain | Kunming | Wistar, Sprague-Dawley | [4],[29] |

| Route of Admin. | Intravenous (IV), Intraperitoneal (IP) | Intravenous (IV), Intraperitoneal (IP) | [4],[29] |

| IV Dose Range | 30-100 mg/kg | 40-60 mg/kg | [4] |

| IP Dose Range | ~150 mg/kg | ~150 mg/kg | [29],[31] |

| Fasting Period | 12-24 hours | 12-30 hours | [4],[29] |

| Confirmation Time | 72 hours | 72 hours | [4] |

| Glucose Threshold | >200 mg/dL (11.1 mmol/L) | >200 mg/dL (11.1 mmol/L) | [4] |

In Vitro Experimental Workflow: Assessing Alloxan Cytotoxicity

Studying Alloxan's effects on isolated pancreatic islets or insulin-producing cell lines (e.g., GLUT2-transfected RINm5F cells) allows for controlled mechanistic investigations.[9][11]

Caption: A typical workflow for in vitro analysis of Alloxan toxicity.

Conclusion

The mechanism of action of (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-urea (Alloxan) is a well-defined, multi-faceted process of selective β-cell destruction. Its toxicity is initiated by selective uptake via the GLUT2 transporter, followed by a devastating redox cycle that generates overwhelming oxidative stress, leading to DNA damage and necrotic cell death. Concurrently, Alloxan directly impairs β-cell function by inhibiting the glucose sensor, glucokinase. This detailed understanding of its molecular pathway solidifies Alloxan's role as an indispensable tool in experimental diabetes research, enabling the study of disease pathophysiology and the evaluation of novel therapeutic interventions.

References

- Lenzen, S. (2008). The mechanisms of alloxan- and streptozotocin-induced diabetes. Diabetologia, 51(2), 216–226.

- Lenzen, S., & Panten, U. (1988). Inhibition of glucokinase by alloxan through interaction with SH groups in the sugar-binding site of the enzyme. The Journal of biological chemistry, 263(26), 13323–13328.

- Miwa, I., Hara, H., Matsunaga, H., & Okuda, J. (1984). Inhibition of glucokinase in hepatocytes by alloxan.

-

Ighodaro, O. M., Adeosun, A. M., & Akinloye, O. A. (2017). Alloxan Induced Diabetes: Mechanisms and Effects. ResearchGate. [Link]

-

Meglasson, M. D., Burch, P. T., Berner, D. K., Najafi, H., & Matschinsky, F. M. (1986). Identification of Glucokinase as an Alloxan-Sensitive Glucose Sensor of the Pancreatic β-Cell. Diabetes, 35(10), 1163–1173. [Link]

- Elsner, M., Tiedge, M., Guldbakke, B., Munday, R., & Lenzen, S. (2002). Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan. Diabetologia, 45(11), 1542–1549.

- Lenzen, S., & Panten, U. (1991). Structural requirements of alloxan and ninhydrin for glucokinase inhibition and of glucose for protection against inhibition. The Biochemical journal, 276 ( Pt 2), 321–326.

-

Creative Biolabs. (n.d.). Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications. Retrieved from [Link]

- Wang, Z., & Xiang, X. (2014). Hepatic glucokinase activity is the primary defect in alloxan-induced diabetes of mice. Journal of endocrinology, 223(2), 147–156.

-

Gorus, F. K., Malaisse, W. J., & Pipeleers, D. G. (2014). On the mechanisms of diabetogenic effects of alloxan and streptozotocin. ResearchGate. [Link]

-

de Souza, A. C. C., et al. (2020). A modified protocol of the alloxan technique for the induction of diabetes mellitus in Wistar rats. Acta Scientiarum. Biological Sciences, 42, e48611. [Link]

-

Elsner, M., Tiedge, M., Guldbakke, B., Munday, R., & Lenzen, S. (2002). Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan. Diabetologia, 45(11), 1542-1549. [Link]

-

Bio-protocol. (n.d.). Induction of Experimental Diabetes. Retrieved from [Link]

-

Rohde, D., et al. (2009). Influence of Oxygen Concentration on Redox Cycling of Alloxan and Dialuric Acid. Hormone and Metabolic Research, 41(3), 209-213. [Link]

-

Szkudelski, T. (2001). The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiological Research, 50(5), 537–546. [Link]

-

An, Y., et al. (2017). [Alloxan radical-induced generation of reactive oxygen species in the reaction system of alloxan with ascorbate]. ResearchGate. [Link]

-

Elsner, M., Tiedge, M., Guldbakke, B., Munday, R., & Lenzen, S. (2002). Importance of the GLUT2 glucose transporter for pancreatic β-cell toxicity of alloxan. Diabetologia, 45(11), 1542-1549. [Link]

-

Krippeit-Drews, P., et al. (2004). Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells. Pflügers Archiv - European Journal of Physiology, 448(5), 538-545. [Link]

-

Munday, R. (1988). Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation. Free radical biology & medicine, 5(5-6), 403–412. [Link]

-

Elsner, M., Gurgul-Convey, E., & Lenzen, S. (2006). Relative importance of cellular uptake and reactive oxygen species for the toxicity of alloxan and dialuric acid to insulin-producing cells. Free radical biology & medicine, 41(5), 825–834. [Link]

-

Czerwińska, M., et al. (2006). Mechanistic Aspects of Alloxan Diabetogenic Activity: A Key Role of Keto-Enol Inversion of Dialuric Acid on Ionization. The journal of physical chemistry. A, 110(22), 7272–7278. [Link]

-

Liu, D., et al. (2016). Anti-diabetic activities of Paecilomyces tenuipes N45 extract in alloxan-induced diabetic mice. Experimental and Therapeutic Medicine, 11(3), 839-846. [Link]

-

Ighodaro, O. M., Adeosun, A. M., & Akinloye, O. A. (2018). Formation of ROS through redox cycling of alloxan. ResearchGate. [Link]

-

Lenzen, S. (2017). Effects of GLUT2 glucose transporter expression in insulin-producing RINm5F cells on the toxicity of alloxan. ResearchGate. [Link]

-

Okamoto, H. (1985). DNA strand breaks and poly(ADP-ribose) synthetase activation in pancreatic islets--a new aspect to development of insulin-dependent diabetes and pancreatic B-cell tumors. Molecular and cellular biochemistry, 69(2), 117–121. [Link]

-

Fischer, L. J., & Hamburger, S. A. (1980). Dialuric acid autoxidation. Effects of transition metals on the reaction rate and on the generation of "active oxygen" species. Chemical-biological interactions, 30(2), 241–251. [Link]

-

Thorens, B. (2015). Glut2 – Knowledge and References. Taylor & Francis Online. [Link]

-

Kim, Y. H., et al. (2000). Protective mechanism of glucose against alloxan-induced beta-cell damage: pivotal role of ATP. Experimental & molecular medicine, 32(1), 1–5. [Link]

-

Kim, Y. H., et al. (2000). Protective effects of glucose against β-cell damage induced by alloxan. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dihydroxyaluminum aminoacetate? Retrieved from [Link]

-

Takasu, N., Asawa, T., Komiya, I., & Yamada, T. (1991). Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate. The Journal of biological chemistry, 266(4), 2112–2114. [Link]

-

Lee, H. C., et al. (1993). Protective mechanism of glucose against alloxan-induced pancreatic beta-cell damage. Life sciences, 53(12), PL201-6. [Link]

-

Archibald, R. M. (1945). REINVESTIGATIOS OF ALLOXANTIN AND DIALURIC ACID. Journal of Biological Chemistry, 158, 347-373. [Link]

-

PubChem. (n.d.). Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyurea. Retrieved from [Link]

-

SmartChem. (n.d.). (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea. Retrieved from [Link]

-

Chemsrc. (n.d.). Urea,N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-. Retrieved from [Link]

-

Pop-Vicas, A., & Hopkins, A. L. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS medicinal chemistry letters, 11(10), 1858–1861. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | C6H12N4O2 | CID 95479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 5. Hepatic glucokinase activity is the primary defect in alloxan-induced diabetes of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Importance of the GLUT2 glucose transporter for pancreatic beta cell toxicity of alloxan - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Relative importance of cellular uptake and reactive oxygen species for the toxicity of alloxan and dialuric acid to insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of oxygen concentration on redox cycling of alloxan and dialuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanistic aspects of alloxan diabetogenic activity: a key role of keto-enol inversion of dialuric acid on ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dialuric acid autoxidation. Effects of transition metals on the reaction rate and on the generation of "active oxygen" species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA strand breaks and poly(ADP-ribose) synthetase activation in pancreatic islets--a new aspect to development of insulin-dependent diabetes and pancreatic B-cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protective mechanism of glucose against alloxan-induced pancreatic beta-cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. Inhibition of glucokinase by alloxan through interaction with SH groups in the sugar-binding site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structural requirements of alloxan and ninhydrin for glucokinase inhibition and of glucose for protection against inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of glucokinase in hepatocytes by alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Protective mechanism of glucose against alloxan-induced beta-cell damage: pivotal role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. spandidos-publications.com [spandidos-publications.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea (CAS No. 1129-42-6), a heterocyclic compound of interest in various chemical and biological fields. Known also as Crotonylidene diurea (CDU), its synthesis via acid-catalyzed condensation is detailed, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield. The guide outlines a comprehensive characterization workflow, employing spectroscopic and physical methods—including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—to establish a self-validating system for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this specific pyrimidinone derivative.

Introduction and Scientific Context

(6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea is a cyclic urea derivative with the molecular formula C₆H₁₂N₄O₂ and a molecular weight of 172.19 g/mol .[][2] Its structure features a hexahydropyrimidinone backbone, a class of compounds that are foundational in medicinal chemistry and are explored for a wide range of biological activities, including antitumor and insecticidal properties.[3][4] While many complex pyrimidine-based ureas are investigated as potential therapeutics,[5][6] (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea has also found a significant application in agriculture as a slow-release nitrogen fertilizer, where it has been shown to enhance the activity of soil enzymes.[][7]

This dual relevance makes a thorough understanding of its synthesis and characterization essential. The methodologies presented herein are designed to be robust and accessible, providing a solid foundation for further research and application development.

Compound Identification:

| Identifier | Value |

|---|---|

| IUPAC Name | (6-methyl-2-oxo-1,3-diazinan-4-yl)urea[2][8] |

| CAS Number | 1129-42-6[][7][8] |

| Synonyms | Crotonylidene diurea, 6-methyl-2-oxoperhydropyrimidin-4-ylurea[2][7] |

| Molecular Formula | C₆H₁₂N₄O₂[7] |

| Molecular Weight | 172.19 g/mol [2] |

Synthesis of (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea

Principle of Synthesis: Acid-Catalyzed Condensation

The synthesis of (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea is most straightforwardly achieved through the acid-catalyzed condensation of urea with an aldehyde.[7] While the renowned Biginelli reaction involves three components (an aldehyde, a β-ketoester, and urea) to form dihydropyrimidinones,[9][10][11][12] the target molecule can be produced more directly. The industrially adopted method involves the reaction of urea and acetaldehyde in a 1:1 molar ratio in the presence of a strong acid catalyst.[7]

The mechanism proceeds via the initial formation of a reactive intermediate from the protonated aldehyde, which is then attacked by the nucleophilic nitrogen of a urea molecule. A second urea molecule participates in a subsequent condensation and cyclization cascade to form the stable hexahydropyrimidinone ring.

Rationale for Experimental Design (Expertise & Experience)

The choice of reagents and reaction conditions is critical for maximizing yield and purity while ensuring operational safety.

-

Reactant Stoichiometry: A 1:1 molar ratio of acetaldehyde to urea is employed in the industrial process to favor the formation of the desired product over byproducts like 2,7-Dioxo-4,5-dimethyldecahydropyrimido[4,5-d]pyrimidine.[7]

-

Catalyst: A strong mineral acid, such as sulfuric acid, is used in catalytic amounts to protonate the acetaldehyde carbonyl group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly basic urea. The pH is carefully controlled during the reaction to manage reaction rate and minimize side reactions.[7]

-

Temperature Control: The condensation is an exothermic reaction. Maintaining the temperature between 38 and 60°C via controlled cooling is crucial.[7] Uncontrolled temperature escalation can lead to undesired side reactions and decomposition of reactants or products, ultimately lowering the yield and complicating purification.

-

Neutralization: Upon completion, the reaction is quenched and neutralized with a base (e.g., potassium hydroxide). This step is essential to stop the reaction, precipitate the product (if solubility allows), and prepare the mixture for purification by removing the acid catalyst.[7]

Detailed Experimental Protocol

This protocol is adapted from established industrial production methods.[7]

-

Preparation: Prepare a 70% (w/w) aqueous solution of urea.

-

Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnels, add the urea solution.

-

Catalysis: Add a catalytic amount of 75% sulfuric acid to the urea solution while stirring.

-

Reactant Addition: Slowly add acetaldehyde to the reaction mixture, maintaining a 1:1 molar ratio with urea.

-

Temperature Management: Control the exothermic reaction by circulating coolant through the reactor jacket, maintaining the internal temperature between 38 and 60°C.

-

pH Control: Monitor the pH, initially keeping it above 3. As the reaction progresses, add more sulfuric acid to bring the pH below 2 to drive the reaction to completion. The average residence time is approximately 40 minutes.[7]

-

Neutralization: Once the reaction is complete (monitored by a suitable technique like TLC or HPLC), transfer the mixture to a final stirred tank and neutralize it with an aqueous potassium hydroxide solution.

-

Isolation: The product is typically isolated by drying the neutralized slurry, for instance, in a spray tower, to yield the solid product.[7]

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like water or an alcohol-water mixture.

Synthesis Workflow Visualization

Caption: Synthesis workflow for (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Physical Properties and Purity Assessment

-

Appearance: Expected to be a white to off-white solid.

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point is 250°C with decomposition.[7]

-

Solubility: The compound has a reported water solubility of 5.065 g/L at 20°C.[7] It is generally insoluble in non-polar organic solvents.

-

Chromatography: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity by checking for the presence of starting materials or byproducts.

Spectroscopic Analysis

-

Principle: IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. It is an excellent tool for confirming the presence of key structural motifs.

-

Protocol: The spectrum is typically acquired by preparing a potassium bromide (KBr) disc containing a small amount of the sample.

-

Expected Absorptions: Based on the structure and data for similar cyclic ureas, the following characteristic peaks are expected:[13][14][15][16]

-

~3400-3200 cm⁻¹ (N-H Stretching): Strong, broad absorptions corresponding to the N-H bonds of the cyclic urea and the external urea moiety.

-

~2950-2850 cm⁻¹ (C-H Stretching): Absorptions from the methyl and methylene groups.

-

~1700-1650 cm⁻¹ (C=O Stretching, "Amide I"): A very strong absorption characteristic of the carbonyl groups in the urea structures. Hydrogen bonding can influence the exact position.[14]

-

~1650-1550 cm⁻¹ (N-H Bending): Bending vibrations of the N-H bonds.

-

~1450-1350 cm⁻¹ (C-N Stretching): Stretching vibrations associated with the carbon-nitrogen bonds within the ring and side chain.

-

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively, including connectivity and chemical environment.

-

Protocol: Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, where the compound has sufficient solubility and the N-H protons are readily observable.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

δ ~ 1.1 ppm (doublet, 3H): Methyl (CH₃) protons, split by the adjacent methine proton.

-

δ ~ 1.5-2.0 ppm (multiplet, 2H): Methylene (CH₂) protons on the pyrimidine ring, which may show complex splitting due to diastereotopicity and coupling to adjacent protons.

-

δ ~ 3.5-4.0 ppm (multiplet, 1H): Methine (CH) proton attached to the methyl group.

-

δ ~ 4.5-5.0 ppm (multiplet, 1H): Methine (CH) proton attached to the ureido group.

-

δ ~ 5.5-8.0 ppm (broad singlets, 5H): Exchangeable protons from the four N-H groups and potentially one from the external NH₂. The exact chemical shifts can vary significantly with concentration and temperature.

-

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

δ ~ 20 ppm: Methyl carbon (CH₃).

-

δ ~ 35-45 ppm: Methylene carbon (CH₂) and the two methine carbons (CH).

-

δ ~ 155-160 ppm: Two carbonyl carbons (C=O).

-

-

Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, confirming the molecular weight and offering structural clues.

-

Protocol: The analysis can be performed using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Results:

-

Molecular Ion: A prominent peak at m/z ≈ 172.10, corresponding to the molecular weight of C₆H₁₂N₄O₂.[2]

-

Key Fragmentation Patterns: Based on studies of similar pyrimidinone structures, fragmentation may involve:[17][18][19][20]

-

Loss of the ureido side chain (-NH-CO-NH₂).

-

Cleavage of the pyrimidine ring.

-

Loss of small neutral molecules like ammonia (NH₃) or isocyanic acid (HNCO).

-

-

Summary of Characterization Data

| Parameter | Technique | Expected Result | Reference |

| Molecular Weight | MS | m/z ≈ 172.10 ([M]⁺ or [M+H]⁺) | [2] |

| Melting Point | Melting Point Apparatus | 250 °C (with decomposition) | [7] |

| N-H Stretch | IR | ~3400-3200 cm⁻¹ | [16] |

| C=O Stretch | IR | ~1700-1650 cm⁻¹ | [16] |

| Methyl Protons | ¹H NMR | Predicted ~1.1 ppm (doublet) | - |

| Carbonyl Carbons | ¹³C NMR | Predicted ~155-160 ppm | - |

Characterization Workflow Visualization

Caption: Integrated workflow for the characterization of synthesized compounds.

A Self-Validating System for Quality Assurance

The true trustworthiness of this guide lies in its advocacy for a self-validating analytical system. No single technique is sufficient to confirm the identity and purity of a synthesized compound. Instead, the convergence of data from orthogonal methods provides robust and defensible evidence.

-

Identity Confirmation: Mass spectrometry provides the molecular formula (C₆H₁₂N₄O₂). NMR spectroscopy then confirms the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of the expected functional groups (N-H, C=O). When the data from all three techniques align with the proposed structure, the compound's identity is confirmed with high confidence.

-

Purity Assessment: The sharpness of the melting point provides an initial, qualitative measure of purity. Chromatographic methods like HPLC offer quantitative purity data, separating the main compound from any residual starting materials or byproducts. The absence of significant impurity signals in the highly sensitive NMR spectra further corroborates the sample's purity.

By employing this integrated approach, researchers can be confident in the quality of the synthesized (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea, ensuring the reliability of data in subsequent applications, whether in materials science, agriculture, or drug discovery.

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea via an acid-catalyzed condensation reaction. Furthermore, a comprehensive, multi-technique characterization strategy has been presented. This workflow, combining physical measurements with IR, NMR, and Mass Spectrometry, constitutes a self-validating system to ensure the structural integrity and purity of the final product. The protocols and insights provided herein are intended to empower researchers to produce and validate this compound with confidence, facilitating its use in further scientific and industrial endeavors.

References

-

Organic Chemistry Portal. Biginelli Reaction . Organic Chemistry Portal. [Link]

-

da Silva, G. P., de Souza, T. B., & Vasconcelos, T. R. A. (2019). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells . RSC Advances, 9(39), 22533-22542. [Link]

-

Wikipedia. Biginelli reaction . Wikipedia. [Link]

-

Fassihi, A., et al. (2020). Design, Synthesis, and Biological Screening for Cytotoxic Activity of Monastrol Analogues . Polycyclic Aromatic Compounds, 40(5), 1435-1449. [Link]

-

SlideShare. BIGINELLI REACTION . SlideShare. [Link]

-

Wisdom Library. Biginelli reaction: Significance and symbolism . Wisdom Library. [Link]

-

Moura, R. O., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction . Molecules, 26(12), 3734. [Link]

-

Abdollahi, Z., et al. (2013). Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line . DARU Journal of Pharmaceutical Sciences, 21(1), 85. [Link]

-

Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives . Spectroscopy Letters, 6(2), 97-102. [Link]

-

ResearchGate. (PDF) Synthesis of new analogues of drug 'Monastrol' via Biginelli reaction . ResearchGate. [Link]

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives . Canadian Journal of Chemistry, 60(14), 1800-1804. [Link]

-

Taylor & Francis Online. Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives . Taylor & Francis Online. [Link]

-

Stadler, A., & Kappe, C. O. (2001). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis . Nature Protocols. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines . ResearchGate. [Link]

-

Scientific Research Publishing. Mass spectral fragmentation modes of pyrimidine derivatives . Scientific Research Publishing. [Link]

-

Royal Society of Chemistry. Supporting Information . Royal Society of Chemistry. [Link]

-

Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea . Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119. [Link]

-

Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea . Doc Brown's Chemistry. [Link]

-

Atovmyan, Y. E., et al. (2007). Conformation of some biologically active aromatic ureas . Journal of Molecular Structure, 832(1-3), 117-124. [Link]

- Google Patents. US5508400A - Preparation of cyclic urea compounds.

-

PubChem. Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- . PubChem. [Link]

-

ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF . ResearchGate. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of novel N-acyl cyclic urea derivatives . ResearchGate. [Link]

-

PubChem. 1-((4S)-6-methyl-2-oxohexahydropyrimidin-4-yl)urea . PubChem. [Link]

-

ACS Publications. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . ACS Publications. [Link]

-

YouTube. ORGANIC QUALITATIVE ANALYSIS OF UREA . YouTube. [Link]

-

PubMed. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti . PubMed. [Link]

-

MDPI. Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides . MDPI. [Link]

-

PubMed. Synthesis and Antitumor Activity of Ureas Containing Pyrimidinyl Group . PubMed. [Link]

-

National Institutes of Health. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials . National Institutes of Health. [Link]

Sources

- 2. Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | C6H12N4O2 | CID 95479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of ureas containing pyrimidinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-methyl-2-oxoperhydropyrimidin-4-ylurea | 1129-42-6 [chemicalbook.com]

- 8. Buy Online CAS Number 1129-42-6 - TRC - (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea | LGC Standards [lgcstandards.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. BIGINELLI REACTION | PPT [slideshare.net]

- 12. Biginelli reaction: Significance and symbolism [wisdomlib.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. article.sapub.org [article.sapub.org]

- 20. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to (Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea

This guide provides a comprehensive technical overview of the chemical compound (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea, a molecule of interest in both agricultural and potentially pharmaceutical research. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its known applications and biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this pyrimidine derivative.

Compound Identification and Core Properties

(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea is a saturated heterocyclic compound. Its structure features a hexahydropyrimidine ring substituted with a methyl group and a urea moiety.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (6-methyl-2-oxo-1,3-diazinan-4-yl)urea[][2] |

| CAS Number | 1129-42-6[][2] |

| Molecular Formula | C₆H₁₂N₄O₂[][2] |

| Synonyms | N-(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea, Crotonylidene diurea (CDU), 6-Methyl-2-oxoperhydropyrimidin-4-ylurea[][2] |

The core structure of this molecule is depicted in the following diagram:

Figure 1: Chemical structure of (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea.

Physicochemical Characteristics

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in various systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 172.19 g/mol | [][2] |

| Appearance | White to light yellow/brown solid | [3] |

| Density | 1.3 g/cm³ | [4] |

| Boiling Point | 454.3 °C at 760 mmHg | [4] |

| Melting Point | 250 °C (decomposes) | [5] |

| Flash Point | 228.5 °C | [4] |

| Water Solubility | 5.065 g/L at 20 °C | [3] |

| LogP | 0.821 | [4] |

Synthesis and Manufacturing

The synthesis of (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea is closely related to the well-established synthesis of 6-methyluracil, which serves as a key intermediate or structural analogue. A common and industrially viable method for producing the 6-methyluracil core involves the condensation of urea with ethyl acetoacetate.[6][7]

The following workflow outlines a typical synthesis for 6-methyluracil, which can be conceptually adapted for the synthesis of the target molecule.

Figure 2: General workflow for the synthesis of 6-methyluracil.

Detailed Experimental Protocol for 6-Methyluracil Synthesis

The following protocol is based on established methods for the synthesis of 6-methyluracil from urea and ethyl acetoacetate.[7][8]

Materials:

-

Urea (finely powdered)

-

Ethyl acetoacetate

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Glacial acetic acid (for recrystallization, optional)

Procedure:

-

Condensation: In a suitable reaction vessel, stir finely powdered urea into a mixture of ethyl acetoacetate, absolute ethanol, and a few drops of concentrated hydrochloric acid.[7]

-

Drying: Cover the reaction mixture and place it in a vacuum desiccator over concentrated sulfuric acid until the condensation product is dry. The use of a small amount of alcohol aids in a more manageable condensation process.[7]

-

Hydrolysis and Cyclization: Dissolve the dried condensation product in a solution of sodium hydroxide in water at an elevated temperature (e.g., 95°C).[7][8]

-

Precipitation: Cool the resulting clear solution and carefully acidify it with concentrated hydrochloric acid while stirring. The 6-methyluracil will precipitate out of the solution.[7]

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, followed by alcohol and ether, and then air-dry. For higher purity, the product can be recrystallized from glacial acetic acid.[7]

Biological Activity and Applications

While the primary documented application of (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea, often under the name Crotonylidene diurea (CDU), is in agriculture as a slow-release nitrogen fertilizer, the broader class of pyrimidine derivatives exhibits a vast range of biological activities.[]

Agricultural Applications

As a slow-release fertilizer, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea provides a gradual supply of nitrogen to plants. This is advantageous as it minimizes nitrogen loss through leaching and volatilization, leading to more efficient nutrient uptake by crops. Research has shown that it can significantly increase the activity of soil enzymes such as urease and dehydrogenase, which are crucial for nutrient cycling.[] This enhancement of soil microbial activity can contribute to improved soil health and crop yield.

Potential Pharmaceutical Applications

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[9][10] Derivatives of pyrimidine have been reported to possess a wide array of pharmacological properties, including:

Specifically, pyrimidine derivatives containing a urea pharmacophore have been investigated for their insecticidal activity against vectors like Aedes aegypti, the mosquito responsible for transmitting dengue and yellow fever.[12] This suggests that with further structural modifications, (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea and its analogues could serve as lead compounds for the development of novel insecticides or other therapeutic agents.[12] The diverse biological activities of pyrimidines make this class of compounds a continued focus of research in medicinal chemistry.[11][13]

Safety and Handling

According to available safety data sheets, N-(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea is not classified as a hazardous substance.[3] However, standard laboratory safety practices should always be followed when handling this or any chemical compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

(Hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea is a compound with established utility in agriculture and potential for further exploration in other scientific fields. Its synthesis is achievable through well-understood chemical pathways, and its physicochemical properties are well-documented. The rich biological activity of the broader pyrimidine class of molecules suggests that this compound and its derivatives may hold promise for future applications in areas such as medicinal chemistry and materials science. Further research into the specific biological mechanisms of (hexahydro-6-methyl-2-oxo-4-pyrimidinyl)urea is warranted to fully elucidate its potential.

References

-

Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-. PubChem. [Link]

-

Urea,N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-. Chemsrc. [Link]

-

Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed. [Link]

-

(6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea. SmartChem. [Link]

-

Efficient 6 Methyl Uracil Synthesis: Insights from Industry Experts. pharma ingredients. [Link]

-

(Hexahydro-2,4,6-trioxopyrimidin-5-yl)urea. LookChem. [Link]

-

6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Taylor & Francis Online. [Link]

-

6-Methyluracil. PubChem. [Link]

-

6-methyluracil. Organic Syntheses Procedure. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Can you guide me for synthesis of UPy? ResearchGate. [Link]

-

An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

-

N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea. PubChem. [Link]

-

Urea, (hexahydro-2-oxo-4-pyrimidinyl)-. Axsyn. [Link]

-

(6-甲基-2-氧代-4-六氢-嘧啶基)脲. ChemBK. [Link]

Sources

- 2. Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | C6H12N4O2 | CID 95479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CAS#:1129-42-6 | Urea,N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl) | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

Unraveling the Enigma of CAS 1129-42-6: A Divergence in Chemical Identity and Application

An in-depth investigation into the scientific literature for CAS 1129-42-6, chemically identified as N-Allyl-N'-(2,6-dichlorobenzoyl)thiourea, reveals a significant discrepancy in its reported applications, hindering the creation of a specific technical guide for its use in insecticidal research. While the structural components suggest a potential role as a chitin synthesis inhibitor, a prominent chemical encyclopedia identifies this CAS number with a compound used in agriculture for a completely different purpose.

Searches for research applications of N-Allyl-N'-(2,6-dichlorobenzoyl)thiourea as an insecticide or a drug development tool have not yielded specific, peer-reviewed studies. This lack of dedicated literature for the specified compound prevents a detailed analysis of its mechanism of action, experimental protocols, and quantitative data in these fields.

Interestingly, a reputable source, Ullmann's Encyclopedia of Industrial Chemistry, associates CAS 1129-42-6 with crotonylidenediurea, a condensation product of urea and acetaldehyde.[1][2] This compound functions as a long-term nitrogen fertilizer, a stark contrast to the expected insecticidal properties of a benzoylthiourea derivative. This conflicting information suggests a potential misidentification or a lack of publicly available research on the insecticidal applications of the compound originally requested.

While a specific guide for CAS 1129-42-6 is not feasible due to this ambiguity, we can provide an overview of the broader class of compounds to which N-Allyl-N'-(2,6-dichlorobenzoyl)thiourea structurally belongs: benzoylphenylureas (BPUs) and thiourea derivatives . This general information may be valuable for researchers in the field of insecticide development.

The Broader Landscape: Benzoylphenylurea and Thiourea Derivatives as Insect Growth Regulators

Benzoylphenylurea and thiourea derivatives are well-established classes of insect growth regulators (IGRs) that primarily act as chitin synthesis inhibitors.[3][4] Chitin is a crucial component of an insect's exoskeleton, and by disrupting its formation, these compounds interfere with the molting process, leading to mortality, particularly in larval stages.[4]

Mechanism of Action: Targeting Chitin Synthesis

The primary mode of action for many benzoylphenylurea insecticides is the inhibition of chitin synthetase, a key enzyme in the chitin biosynthesis pathway.[3] This disruption prevents the proper formation of the new cuticle during molting. The insect is then unable to shed its old exoskeleton or the newly formed one is malformed and cannot provide adequate support, leading to death.

The general workflow for evaluating the efficacy of such compounds often involves the following steps:

Sources

(6-methyl-2-oxo-1,3-diazinan-4-yl)urea: A Technical Guide to its Function as a Plant Growth Regulator

Abstract

This technical guide provides an in-depth exploration of (6-methyl-2-oxo-1,3-diazinan-4-yl)urea, a pyrimidine derivative with demonstrated potential as a plant growth regulator. Also known by its synonyms, 6-methyluracil and crotonylidene diurea, this compound exhibits a dual functionality, acting as both a direct modulator of plant physiological processes and an indirect promoter of growth through its influence on soil biochemistry. This document synthesizes the current understanding of its mechanisms of action, details its observed effects on various plant species, and provides comprehensive, field-proven experimental protocols for its evaluation. This guide is intended for researchers, scientists, and agricultural professionals engaged in the development of novel plant growth regulators and soil amendments.

Introduction: The Emerging Role of Pyrimidine Derivatives in Agriculture

The quest for sustainable agricultural practices has intensified the search for novel compounds that can enhance crop yield and resilience. Among the diverse classes of chemical modulators, pyrimidine derivatives have emerged as promising candidates for plant growth regulation.[1] These heterocyclic compounds, structurally related to the nucleobases of DNA and RNA, can exhibit auxin-like and cytokinin-like activities, influencing a wide array of developmental processes in plants, from seed germination to fruit maturation.[2][3]

(6-methyl-2-oxo-1,3-diazinan-4-yl)urea (hereafter referred to as 6-methyluracil) is a notable member of this class. While its primary commercial application has been as a slow-release nitrogen fertilizer under the name crotonylidene diurea, recent studies have unveiled its more nuanced role in directly and indirectly modulating plant growth and soil health.[4] This guide will dissect the multifaceted activities of 6-methyluracil, providing a scientific framework for its application and further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-methyluracil is fundamental to its effective application and study.

| Property | Value | Reference |

| IUPAC Name | (6-methyl-2-oxo-1,3-diazinan-4-yl)urea | [5] |

| Synonyms | 6-methyluracil, Crotonylidene diurea | [4][6] |

| CAS Number | 1129-42-6 | [4] |

| Molecular Formula | C6H12N4O2 | [5] |

| Molecular Weight | 172.19 g/mol | [5] |

| Melting Point | 250 °C (decomposes) | [7] |

| Appearance | Solid | [4] |

Mechanism of Action: A Dual-Pronged Approach to Plant Growth Regulation

The regulatory effects of 6-methyluracil on plant growth are not attributed to a single, direct hormonal mimicry but rather a combination of indirect soil-mediated benefits and potential direct physiological influences.

Indirect Action: Enhancement of Soil Enzyme Activity

A pivotal study has demonstrated that the application of (6-Methyl-2-oxo-hexahydro-pyrimidin-4-yl)-urea significantly boosts the activity of key soil enzymes, namely urease and dehydrogenase, in inceptisols used for banana cultivation. This enhancement in enzymatic activity is directly correlated with an increase in both the yield and quality of the bananas.

-

Urease Activity: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Increased urease activity facilitates a more rapid and efficient conversion of urea-based fertilizers (including the slow release of urea from crotonylidene diurea itself) into plant-available nitrogen. This improved nitrogen assimilation is a cornerstone of enhanced plant growth.

-

Dehydrogenase Activity: Dehydrogenase activity is a widely accepted indicator of overall microbial activity in the soil. These enzymes play a crucial role in the initial stages of organic matter decomposition by transferring hydrogen from organic substrates to inorganic acceptors. Elevated dehydrogenase activity signifies a healthier and more biologically active soil, which in turn promotes nutrient cycling and availability for plant uptake.

Direct Physiological Effects: A Complex and Concentration-Dependent Response

The direct interaction of 6-methyluracil with plant tissues appears to be more complex and is likely concentration-dependent.

-

Growth Promotion in Monocots: Studies on other pyrimidine derivatives have shown auxin-like and cytokinin-like activities in monocots such as wheat and barley.[2][3] These activities manifest as increased shoot and root length, as well as elevated levels of photosynthetic pigments like chlorophyll and carotenoids.[1] While direct evidence for 6-methyluracil inducing these specific hormonal responses is still emerging, its structural similarity to these active pyrimidines suggests a potential for similar direct physiological effects.

-

Inhibition of Seed Germination in Dicots: Conversely, there is evidence of 6-methyluracil inhibiting the germination of chickpea (Cicer arietinum) seeds. This inhibitory effect on a dicotyledonous species highlights the compound's potential for species-specific and concentration-dependent activity. The mechanism behind this inhibition is not yet fully elucidated but may involve interference with the metabolic pathways essential for germination in susceptible species.

This dualistic behavior underscores the importance of empirical testing to determine the optimal application rates and target species for achieving desired growth-promoting outcomes.

Experimental Protocols for Evaluation

The following protocols provide a framework for the systematic evaluation of 6-methyluracil as a plant growth regulator. These protocols are designed to be self-validating and can be adapted to various plant species and experimental conditions.

Seed Germination Assay

This assay is crucial for determining the phytotoxicity and potential inhibitory or stimulatory effects of 6-methyluracil on seed germination.

Materials:

-

Certified seeds of the target plant species (e.g., Triticum aestivum, Hordeum vulgare, Cicer arietinum).

-

6-methyluracil (analytical grade).

-

Sterile distilled water.

-

Petri dishes (90 mm) with sterile filter paper.

-

Growth chamber with controlled temperature and light conditions.

-

Solutions of 6-methyluracil at varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M).

Procedure:

-

Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

-

Place 20-30 seeds evenly in each Petri dish on the sterile filter paper.

-

Add 5 mL of the respective 6-methyluracil solution or sterile distilled water (as a control) to each Petri dish.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the Petri dishes in a growth chamber under optimal conditions for the chosen plant species (e.g., 25°C with a 16/8 hour light/dark cycle).

-

Record the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

-

Calculate the germination percentage, germination rate, and seedling vigor index.

Seedling Growth Assay

This assay assesses the impact of 6-methyluracil on early plant development.

Materials:

-

Pre-germinated seedlings from the germination assay or newly germinated seedlings.

-

Pots or trays filled with a sterile growth medium (e.g., vermiculite, perlite, or a standardized soil mix).

-

Solutions of 6-methyluracil at varying concentrations.

-

Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

-

Transplant uniform, healthy seedlings into the pots or trays.

-

Water the seedlings with the respective 6-methyluracil solutions or a control solution (water or a nutrient solution without the test compound) on a regular schedule.

-

Maintain the plants in the growth chamber or greenhouse for a period of 2-4 weeks.

-

At the end of the experimental period, carefully harvest the plants.

-

Measure the following parameters:

-

Shoot length (from the base to the tip of the longest leaf).

-

Root length (the length of the primary root).

-

Fresh weight of the shoot and root.

-

Dry weight of the shoot and root (after drying at 70°C for 48 hours).

-

-

For a more in-depth analysis, the content of chlorophyll and carotenoids in the leaves can be determined spectrophotometrically.

Soil Enzyme Activity Assay

This assay quantifies the effect of 6-methyluracil on key soil microbial enzymes.

Materials:

-

Soil samples (ideally the type of soil in which the target crop will be grown).

-

6-methyluracil.

-

Urea solution (for urease assay).

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (for dehydrogenase assay).

-

Spectrophotometer.

-

Incubator.

Procedure for Urease Activity:

-

Treat soil samples with different concentrations of 6-methyluracil and a control (no treatment).

-

Incubate the treated soil at a controlled temperature for a specified period.

-

To a known weight of soil, add a buffered urea solution.

-

Incubate the mixture to allow for the enzymatic reaction to occur.

-

Extract the ammonia produced and quantify it using a spectrophotometer (e.g., via the indophenol blue method).

-

Express urease activity as µg of NH₄⁺-N released per gram of soil per hour.

Procedure for Dehydrogenase Activity:

-

Treat soil samples with different concentrations of 6-methyluracil and a control.

-

Incubate the treated soil.

-

To a known weight of soil, add a solution of TTC.

-

Incubate the mixture in the dark. Dehydrogenase activity will reduce the colorless TTC to the red-colored triphenyl formazan (TPF).

-

Extract the TPF with a suitable solvent (e.g., methanol).

-

Measure the absorbance of the TPF extract using a spectrophotometer at the appropriate wavelength.

-

Express dehydrogenase activity as µg of TPF produced per gram of soil per 24 hours.

Summary of Observed Effects and Data

The following table summarizes the key reported effects of 6-methyluracil on plants and soil.

| Parameter | Plant/System | Observed Effect | Concentration/Dosage | Reference |

| Yield and Quality | Banana (Musa sp.) | Significant increase | Not specified | |

| Soil Urease Activity | Inceptisol | Significant increase | Not specified | |

| Soil Dehydrogenase Activity | Inceptisol | Significant increase | Not specified | |

| Seed Germination | Chickpea (Cicer arietinum) | Inhibition | Not specified | |

| Shoot and Root Growth | Wheat, Barley | Potential for increase (based on related pyrimidines) | 10⁻⁶ M to 10⁻⁷ M | [1][2][3] |

| Photosynthetic Pigments | Wheat, Barley | Potential for increase (based on related pyrimidines) | 10⁻⁶ M | [1] |

Conclusion and Future Directions

(6-methyl-2-oxo-1,3-diazinan-4-yl)urea presents a compelling case for its utility as a plant growth regulator, acting through both indirect soil-enhancing mechanisms and potential direct physiological modulation. Its efficacy in increasing banana yield and quality, coupled with its positive impact on soil microbial activity, positions it as a valuable tool for sustainable agriculture. However, the observed inhibitory effects on chickpea germination underscore the need for species-specific and dose-response studies.

Future research should focus on:

-

Elucidating the precise molecular pathways through which 6-methyluracil influences plant physiology.

-

Conducting comprehensive dose-response studies on a wider range of economically important crops, including both monocots and dicots.

-

Investigating the long-term effects of its application on soil health and microbial community structure.

-

Optimizing formulations and application methods to maximize its beneficial effects while minimizing any potential negative impacts.

By addressing these research gaps, the full potential of (6-methyl-2-oxo-1,3-diazinan-4-yl)urea as a novel plant growth regulator can be realized, contributing to the development of more productive and resilient agricultural systems.

References

-

Tsygankova, V. A., Andrusevich, Y. V., Vasylenko, N. M., Kopich, V. M., Solomyannyi, R. M., et al. (2025). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95479, Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)-. PubChem. [Link]

-

Tsygankova, V. A., Andrusevich, Y. V., Vasylenko, N. M., Kopich, V. M., Solomyannyi, R. M., et al. (2025). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. ResearchGate. [Link]

-

Tsygankova, V. A., Andrusevich, Y. V., Vasylenko, N. M., Kopich, V. M., Solomyannyi, R. M., et al. (2025). Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period. Auctores | Journals. [Link]

-

Tsygankova, V. A., Andrusevich, Y. V., Vasylenko, N. M., Kopich, V. M., Solomyannyi, R. M., et al. (2025). Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period. ResearchGate. [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

-

Tsygankova, V. A., Andrusevich, Y. V., Vasylenko, N. M., Kopich, V. M., Solomyannyi, R. M., et al. (2025). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. Auctores | Journals. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12283, 6-Methyluracil. PubChem. [Link]

Sources

- 1. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Urea, N-(hexahydro-6-methyl-2-oxo-4-pyrimidinyl)- | C6H12N4O2 | CID 95479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Initial Studies on Pyrimidine Derivatives for Crop Enhancement: A Methodological and Mechanistic Overview

An In-Depth Technical Guide

Foreword: The Pyrimidine Scaffold as a Versatile Tool in Modern Agriculture

The imperative to enhance crop yield and resilience in the face of a changing climate and a growing global population has catalyzed the search for novel agrochemicals. Among the vast landscape of heterocyclic compounds, the pyrimidine nucleus stands out for its remarkable versatility and proven success.[1] Pyrimidine derivatives are not a monolithic class; they represent a diverse family of molecules with a wide spectrum of biological activities, serving as potent insecticides, fungicides, herbicides, and, increasingly, as nuanced regulators of plant growth and development.[2][3]

This guide is designed for researchers, chemists, and plant scientists embarking on the initial exploration of novel pyrimidine derivatives for crop enhancement. It deviates from a rigid template to present a logical, field-proven narrative that emphasizes the why behind experimental choices, not just the how. We will journey from understanding the fundamental mechanisms of action to the practicalities of synthesis and the design of robust, self-validating screening protocols. Our focus is on the foundational studies required to identify and characterize promising lead compounds for their potential to augment crop vitality, from root development to photosynthetic efficiency.

Chapter 1: Unraveling the Mechanisms of Action

The efficacy of a pyrimidine derivative is rooted in its specific interaction with plant biochemical pathways. Initial studies must be guided by a clear hypothesis regarding the intended mode of action. Broadly, these compounds enhance crops through two primary avenues: direct growth promotion and protection from biotic or abiotic stresses.

Phytohormone-like Activity: Modulating Plant Growth

A significant number of pyrimidine derivatives exhibit regulatory effects analogous to natural plant hormones, particularly auxins and cytokinins.[2] These phytohormones govern critical developmental processes, including cell division, elongation, and differentiation.[4]

-

Auxin-like Effects: Certain derivatives stimulate root formation and elongation. The application of these compounds can lead to a more robust root architecture, enhancing water and nutrient uptake. Studies on wheat and barley have demonstrated that specific pyrimidine derivatives can increase average root length by over 70% compared to untreated controls.[2][4] This action is believed to stem from the modulation of gene expression related to cell expansion and division in root meristematic tissues.[5]

-

Cytokinin-like Effects: Cytokinins are primarily known for promoting cell division (cytokinesis) and delaying senescence. Pyrimidine derivatives with cytokinin-like activity can enhance shoot growth, increase the content of photosynthetic pigments (chlorophylls and carotenoids), and maintain leaf greenness for a longer duration.[6] This is achieved by preventing the degradation of these pigments and potentially upregulating protein biosynthesis, which are crucial for plant productivity.[5]

The diagram below illustrates the conceptual influence of these hormone-like activities on plant development.

Caption: Conceptual pathway of pyrimidine derivatives acting as plant growth regulators.

Herbicidal Action: A Case of Targeted Inhibition

While often considered crop protection, understanding herbicidal mechanisms is crucial as some growth regulators may exhibit phytotoxicity at higher concentrations. A key herbicidal mechanism involves the disruption of the de novo pyrimidine biosynthesis pathway.[7] This pathway is essential for producing the building blocks of DNA and RNA.[8]

The enzyme dihydroorotate dehydrogenase (DHODH) is a critical control point. Specific pyrimidine derivatives can act as potent inhibitors of plant DHODH, leading to a depletion of pyrimidines, cessation of cell division, and ultimately, plant death.[7] This provides an excellent example of a targeted molecular mechanism that can be assayed directly.

Caption: Inhibition of the DHODH enzyme in the pyrimidine biosynthesis pathway.

Chapter 2: Synthesis and Rational Design

The journey begins with the molecule itself. The pyrimidine ring offers four positions that can be modified, allowing for fine-tuning of biological activity.[1]

Core Synthesis Strategies

The construction of the pyrimidine core typically involves the cyclization of precursors. A common and effective method is the reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an N-C-N fragment, such as amidine hydrochloride.[1] Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse functional groups at various positions on the ring.[1][9]

Example Synthesis Step (General): The synthesis of a pyrimidine core can be achieved via the cyclization of ethyl acetoacetate with an appropriate amidine. This is often followed by chlorination using phosphoryl chloride (POCl₃) to create a reactive intermediate, which can then be reacted with various nucleophiles (e.g., amines, thiols) to generate a library of derivatives.[1][10]

Structure-Activity Relationship (SAR) Insights

The choice of substituents is not random; it is guided by SAR principles to enhance desired activities and minimize off-target effects.

-

For Growth Regulation: The presence of hydroxyl groups, methyl groups, and thioether linkages at specific positions has been correlated with auxin- and cytokinin-like activities.[11] The spatial arrangement and electronic properties of these groups are critical for interaction with plant hormone receptors or signaling components.

-

For Pesticidal Activity: For insecticidal action, methyl and amide substitutions at the 2-position and ethyl groups at the 4-position have been shown to enhance efficacy.[1] For herbicidal activity, the presence of two methoxy groups on a phenyl ring attached to the pyrimidine is a known active fragment.[1]

Chapter 3: Experimental Workflow for Efficacy Screening